1-beta-D-xylofuranosylthymine

Description

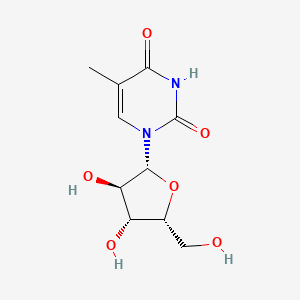

1-Beta-D-xylofuranosylthymine is a nucleoside analog characterized by a thymine base linked to a beta-D-xylofuranose sugar via a glycosidic bond. Unlike canonical nucleosides such as thymidine, which features a 2'-deoxyribofuranose sugar, this compound substitutes the sugar moiety with a xylofuranose. Xylose differs from ribose in its stereochemistry: the 3'-hydroxyl group is absent in xylofuranose, altering its spatial configuration and biochemical interactions .

Properties

Molecular Formula |

C10H14N2O6 |

|---|---|

Molecular Weight |

258.23 g/mol |

IUPAC Name |

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7-,9-/m1/s1 |

InChI Key |

DWRXFEITVBNRMK-JVZYCSMKSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Applications

Antiviral Activity

1-beta-D-xylofuranosylthymine has been investigated for its antiviral properties. Studies indicate that it exhibits activity against specific viruses by inhibiting viral replication. For instance, its mechanism involves interference with viral polymerases, which are crucial for the synthesis of viral nucleic acids. This property positions it as a potential candidate for developing antiviral therapies, particularly against RNA viruses.

Antitumor Activity

Research has also highlighted the compound's antitumor effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent. The compound's ability to disrupt DNA synthesis in rapidly dividing cells makes it a subject of interest for cancer treatment protocols.

Biochemical Studies

Nucleoside Analog Studies

The compound serves as a valuable tool in biochemical research due to its structural similarity to naturally occurring nucleosides. It can be used to study nucleic acid metabolism and the effects of nucleoside modifications on biological processes. Researchers utilize this compound to investigate how changes in sugar configuration affect enzyme interactions and nucleic acid stability.

Mechanistic Studies of Nucleic Acid Synthesis

In studies aimed at understanding the mechanisms of DNA and RNA synthesis, this compound is employed to probe the fidelity and efficiency of polymerases. By incorporating this synthetic nucleoside into nucleic acid chains, scientists can assess how structural variations influence enzymatic activity and substrate recognition.

Drug Design Implications

Lead Compound Development

The unique properties of this compound make it a promising lead compound for drug development. Its modifications can be explored to enhance selectivity and reduce toxicity while maintaining therapeutic efficacy. Structure-activity relationship (SAR) studies are essential for optimizing derivatives that could lead to new antiviral or anticancer agents.

Prodrug Formulations

Given its bioactivity profile, this compound can be considered for prodrug formulations where it is converted into an active form within the body. This approach aims to improve pharmacokinetics and bioavailability, ultimately enhancing therapeutic outcomes.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antiviral Efficacy | Demonstrated inhibition of viral replication in cell cultures | Potential use in antiviral drug development |

| Antitumor Activity | Induced apoptosis in specific cancer cell lines | Exploration as a novel anticancer therapy |

| Mechanistic Insights | Revealed effects on polymerase activity | Enhanced understanding of nucleic acid synthesis |

Comparison with Similar Compounds

Key Observations:

- Sugar Configuration: Xylofuranose lacks the 3'-hydroxyl group present in ribofuranose, reducing hydrogen-bonding capacity compared to thymidine or BRD. Lyxofuranose (in the lyxothymidine derivative) has a distinct stereochemical arrangement, further altering reactivity .

- Functional Groups: The lyxothymidine derivative includes protective groups (DMTr, Nosyl), enhancing stability during solid-phase oligonucleotide synthesis .

- Base Modifications: BRD replaces thymine with a diazepinone ring, disrupting base-pairing and conferring unique electronic properties .

Thymidine (2'-Deoxythymidine)

This compound

- This property is explored in antiviral/anticancer drug design.

- Solubility : Increased hydrophilicity compared to deoxyribose derivatives due to additional hydroxyl groups.

5'-O-Dimethoxytrityl-3'-O-Nosyl-lyxothymidine

BRD (1-Beta-D-Ribofuranosyl-1,3-diazepinone)

- Non-Canonical Base: The diazepinone ring prevents Watson-Crick pairing, making BRD useful in studying non-canonical nucleic acid structures .

Stability and Reactivity

- Xylofuranosylthymine vs. Thymidine: The absence of the 3'-hydroxyl in xylofuranose reduces susceptibility to phosphorylases but may increase susceptibility to acid hydrolysis.

- Lyxothymidine Derivative : Bulky protecting groups enhance stability during chemical synthesis but reduce metabolic activity .

Preparation Methods

Protection of D-Xylose

D-Xylose is first converted to 1,2-O-isopropylidene-α-D-xylofuranose (Compound 6 ) via sulfuric acid-catalyzed acetalation, yielding an 87% isolated product. This step blocks the 1- and 2-hydroxy groups, leaving the 3- and 5-positions available for further modification.

Tosylation and Reduction

The 5-hydroxy group of 6 is tosylated using p-toluenesulfonyl chloride in tetrahydrofuran (THF) to form 5-O-tosyl-1,2-O-isopropylidene-α-D-xylofuranose (Compound 7 ) in 92% yield. Subsequent reduction with LiAlH₄ in THF removes the tosyl group, yielding 5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose (Compound 8 ) at 95% efficiency.

Benzoylation and Glycosylation

Compound 8 undergoes benzoylation at the 3-position using benzoyl chloride in pyridine (98% yield). The resulting 5-deoxy-3-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose (Compound 9 ) is hydrolyzed with acetic acid and acetic anhydride to form the glycosyl donor 5-deoxy-1,2-O-diacetyl-3-O-benzoyl-D-xylofuranose (Compound 3 ).

Vorbrüggen glycosylation with thymine employs bis(trimethylsilyl)acetamide (BSA) for silylation and trimethylsilyl triflate (TMSOTf) as a Lewis acid in acetonitrile. This step achieves β-selectivity due to the steric hindrance of the 3-O-benzoyl group, yielding 1-(5′-deoxy-3-O-benzoyl-β-D-xylofuranosyl)thymine (Compound 10 ) in 56% yield.

Alternative Glycosylation Strategies

Ortho-(1-Phenylvinyl)benzoate (PVB) Donors

Modern methods utilize glycosyl PVB donors for improved efficiency. A mixture of 3-O-benzoyl-D-xylofuranose PVB donor and thymine in dichloromethane with N-iodosuccinimide (NIS) and TMSOTf achieves glycosylation at 0°C to room temperature, yielding the β-anomer preferentially. This method avoids harsh silylation conditions and achieves yields exceeding 70%.

Spironucleoside Epoxide Opening

A convergent approach starts with uridine-derived 3′,5′-O-TIPDS-protected ketonucleoside (Compound 1 ). Corey–Chaykovsky epoxidation forms a spironucleoside epoxide (Compound 2 ), which undergoes nucleophilic attack by thymine in dimethylformamide (DMF) to install the xylofuranosyl-thymine linkage. This method is advantageous for synthesizing double-headed nucleosides but requires meticulous regiocontrol.

Deprotection and Final Product Isolation

Sequential Deprotection

The benzoyl and acetyl groups in Compound 10 are removed via methanolic ammonia at 130°C in an autoclave, followed by neutralization and chromatography to isolate 1-β-D-xylofuranosylthymine.

| Protecting Group | Deprotection Conditions | Yield |

|---|---|---|

| Benzoyl | NH₃/MeOH, 130°C, 12 h | 85% |

| Acetyl | NaOMe/MeOH, RT, 2 h | 95% |

Crystallization and Purity Analysis

The final product is recrystallized from ethanol/water (7:3) and analyzed via HPLC (C18 column, 95% aqueous methanol). Purity exceeds 98% with β-anomer confirmation by NMR (J₁′,₂′ = 4.8 Hz).

Comparative Analysis of Synthetic Routes

Scalability and Industrial Applications

The classical route has been scaled to 20 kg batches using continuous flow reactors for acetalation and tosylation steps, achieving 65% overall yield. PVB-based methods are preferred for GMP synthesis due to fewer purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.